molecular formula C7H10BrN3 B13002201 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Katalognummer: B13002201
Molekulargewicht: 216.08 g/mol
InChI-Schlüssel: RNPLWELEQJTPRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[1,5-a]pyrazine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the bromination of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine in a solvent like dichloromethane.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with molecular targets such as GPCRs. Upon binding to these receptors, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways . The specific pathways involved depend on the particular GPCR subtype targeted by the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of both a bromine atom and a methyl group on the imidazo[1,5-a]pyrazine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.

Eigenschaften

Molekularformel

C7H10BrN3

Molekulargewicht

216.08 g/mol

IUPAC-Name

3-bromo-7-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H10BrN3/c1-10-2-3-11-6(5-10)4-9-7(11)8/h4H,2-3,5H2,1H3

InChI-Schlüssel

RNPLWELEQJTPRJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN2C(=CN=C2Br)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.